molecular formula C24H25N3O7 B3987514 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B3987514
M. Wt: 467.5 g/mol
InChI Key: GFANTCMKWTZALI-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the furylcarbonyl and imidazolylpropyl intermediates, followed by their coupling with the trimethoxyphenyl group under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, it may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolinones, furylcarbonyl derivatives, and imidazolylpropyl compounds. Each of these compounds has unique properties and applications.

Uniqueness

What sets 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7/c1-31-17-12-15(13-18(32-2)23(17)33-3)20-19(21(28)16-6-4-11-34-16)22(29)24(30)27(20)9-5-8-26-10-7-25-14-26/h4,6-7,10-14,20,29H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANTCMKWTZALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
Reactant of Route 2
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
Reactant of Route 3
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
Reactant of Route 4
Reactant of Route 4
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
Reactant of Route 5
Reactant of Route 5
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
Reactant of Route 6
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

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